molecular formula C17H10F6N4O2 B13368944 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13368944
M. Wt: 416.28 g/mol
InChI Key: LDDKRRIPBSNVLR-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with pyridinyl, trifluoromethoxyphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied .

Comparison with Similar Compounds

1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Pyridinyl)-N-[4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    1-(2-Pyridinyl)-N-[4-(methoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The methoxy group in place of the trifluoromethoxy group can lead to differences in reactivity and biological activity.

    1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide: The absence of the trifluoromethyl group can affect the compound’s stability and interactions with molecular targets.

The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H10F6N4O2

Molecular Weight

416.28 g/mol

IUPAC Name

1-pyridin-2-yl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C17H10F6N4O2/c18-16(19,20)14-12(9-25-27(14)13-3-1-2-8-24-13)15(28)26-10-4-6-11(7-5-10)29-17(21,22)23/h1-9H,(H,26,28)

InChI Key

LDDKRRIPBSNVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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